4-Nitro-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine
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Overview
Description
4-Nitro-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine is a nitrogen-containing heterocyclic compound with the molecular formula C7H7N3O2 and a molecular weight of 165.15 g/mol This compound is characterized by a pyrrolo[2,3-B]pyridine core structure substituted with a nitro group at the 4-position
Mechanism of Action
Target of Action
The primary targets of 4-Nitro-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This compound exhibits potent activities against FGFR1, 2, and 3 . The inhibition of these receptors leads to changes in cellular processes, including cell proliferation and migration .
Biochemical Pathways
The compound affects the FGF–FGFR axis , a signal transduction pathway that regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It is noted that the compound has a low molecular weight , which is generally beneficial for bioavailability.
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
Derivatives of 1H-Pyrrolo[2,3-b]pyridine have shown potent activities against FGFR1, 2, and 3 . These interactions with fibroblast growth factor receptors (FGFRs) suggest that 4-Nitro-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine may also interact with these or similar proteins.
Cellular Effects
They also significantly inhibited the migration and invasion of these cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitropyridine with suitable reagents to form the desired pyrrolo[2,3-B]pyridine ring system . The reaction conditions often include the use of strong acids or bases, elevated temperatures, and inert atmospheres to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for further applications .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the nitro group under basic conditions.
Major Products: The major products formed from these reactions include amino-substituted pyrrolo[2,3-B]pyridines, reduced derivatives, and various substituted analogs depending on the reagents and conditions used .
Scientific Research Applications
4-Nitro-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Comparison with Similar Compounds
Pyrrolo[1,2-a]pyrazine: Exhibits antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine: Shows kinase inhibitory activity.
6H-pyrrolo[3,4-b]pyrazine: Known for its diverse biological activities.
Uniqueness: 4-Nitro-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine is unique due to its specific substitution pattern and the presence of a nitro group, which imparts distinct electronic properties and reactivity. This uniqueness makes it a valuable scaffold for the development of novel bioactive compounds and advanced materials .
Properties
IUPAC Name |
4-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c11-10(12)6-2-4-9-7-5(6)1-3-8-7/h2,4H,1,3H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOWYFANMLCLTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC=CC(=C21)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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